molecular formula C20H22N6O2 B2821654 2-(4-methoxyphenyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide CAS No. 1021259-53-9

2-(4-methoxyphenyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide

Cat. No. B2821654
CAS RN: 1021259-53-9
M. Wt: 378.436
InChI Key: UKNLSVACDLBQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds structurally related to the queried chemical have been investigated for their anticancer effects. For instance, derivatives of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which exhibit remarkable anticancer effects through the inhibition of PI3Ks and mTOR pathways, have shown efficacy in inhibiting tumor growth in mice models with reduced toxicity (Wang et al., 2015).

Analgesic and Anti-inflammatory Properties

Research on 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101), a compound with a related structure, has demonstrated potent analgesic and anti-inflammatory activities. M73101 showed significant analgesic activity in phenylquinone and Randall-Selitto tests, surpassing other anti-inflammatory drugs except for aminopyrine. It also exhibited inhibitory activities on acute inflammatory edema and histamine release, suggesting its potential as a safer analgesic and anti-inflammatory drug (Sato et al., 1981).

Antimicrobial Activity

A novel dipeptide derivative containing a triazole-pyridine moiety, closely related to the compound of interest, has been synthesized and evaluated for antimicrobial activity. The compound displayed promising antimicrobial efficacy, suggesting its potential use in combating microbial infections (Abdel-Ghany et al., 2013).

Synthesis and Chemical Reactivity

Research on the synthesis and chemical reactivity of related compounds provides insights into their potential applications in drug design and development. For instance, the synthesis of protein tyrosine phosphatase 1B inhibitors based on 2-(4-methoxyphenyl)ethyl acetamide derivatives demonstrated their potential in managing diseases like diabetes through the modulation of enzymatic activity (Saxena et al., 2009).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-28-17-6-4-15(5-7-17)13-20(27)23-12-11-22-18-8-9-19(26-25-18)24-16-3-2-10-21-14-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNLSVACDLBQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide

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